molecular formula C9H15ClN2O B1413327 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride CAS No. 2108139-04-2

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride

Cat. No.: B1413327
CAS No.: 2108139-04-2
M. Wt: 202.68 g/mol
InChI Key: XQUZKHRXJKLYBK-UHFFFAOYSA-N
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Description

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride typically involves the formation of the isoxazole ring followed by the introduction of the piperidine moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

In one example, the five-membered heterocyclization can be achieved by reacting an intermediate compound with hydroxylamine hydrochloride using a solvent mixture (DMF/i-PrOH, 4:1) under microwave conditions at 90°C for 30 minutes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the compound.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typical conditions include room temperature to moderate heating and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are likely mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved will depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride can be compared with other similar compounds, such as:

    Isoxazole: The parent compound of the isoxazole family, which shares the same five-membered ring structure but lacks the piperidine moiety.

    4-Methylpiperidine: A compound that contains the piperidine ring but lacks the isoxazole moiety.

    Other Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole or 4-phenylisoxazole, which have different substituents on the isoxazole ring.

The uniqueness of this compound lies in its combination of the isoxazole and piperidine moieties, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

5-(4-methylpiperidin-4-yl)-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;/h2,5,10H,3-4,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUZKHRXJKLYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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